

florfenicol pharmacokinetics and pharmacodynamics in livestock

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Compound of Interest

Compound Name: *Florfenicol*

Cat. No.: *B1672845*

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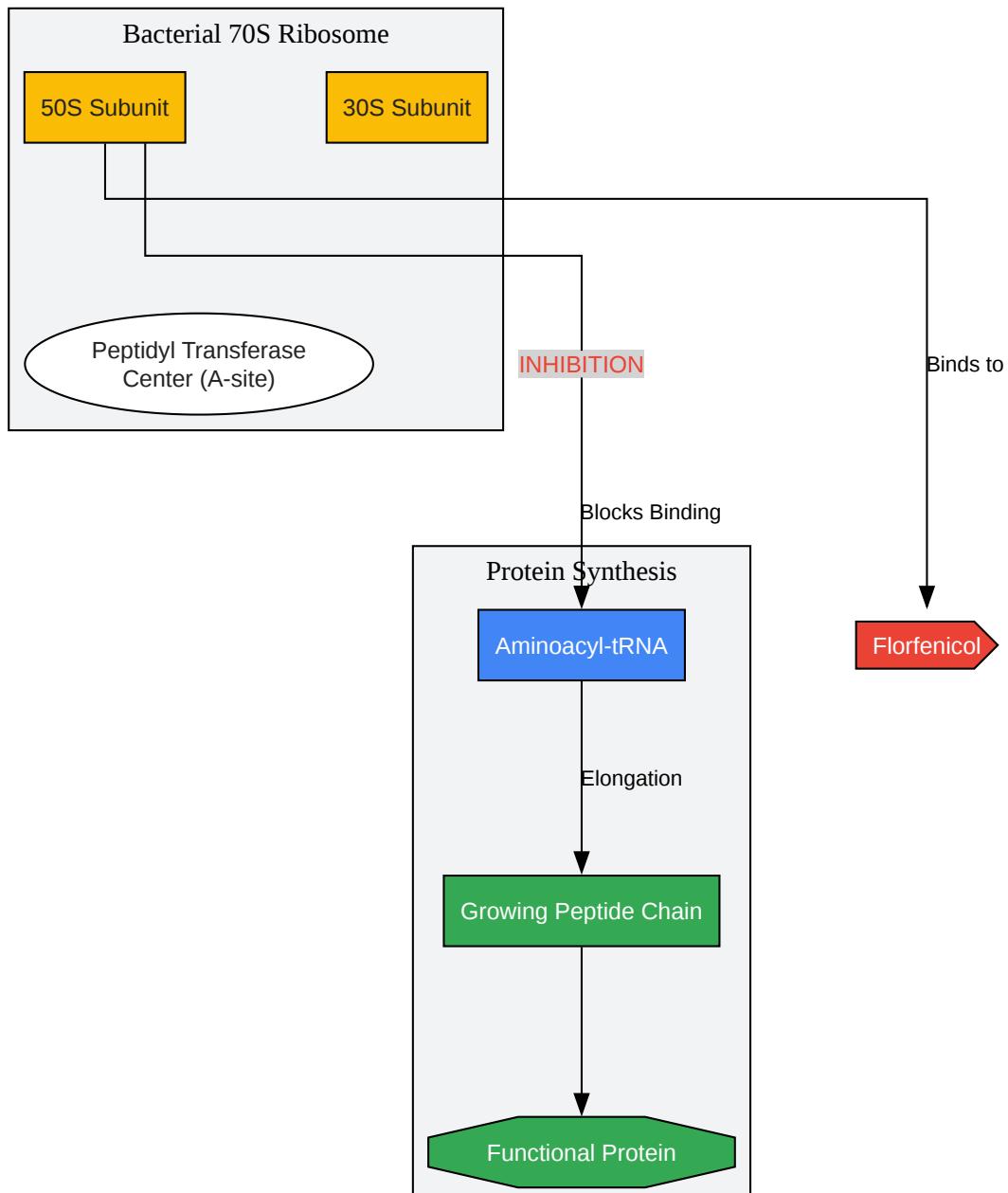
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Florfenicol** in Livestock

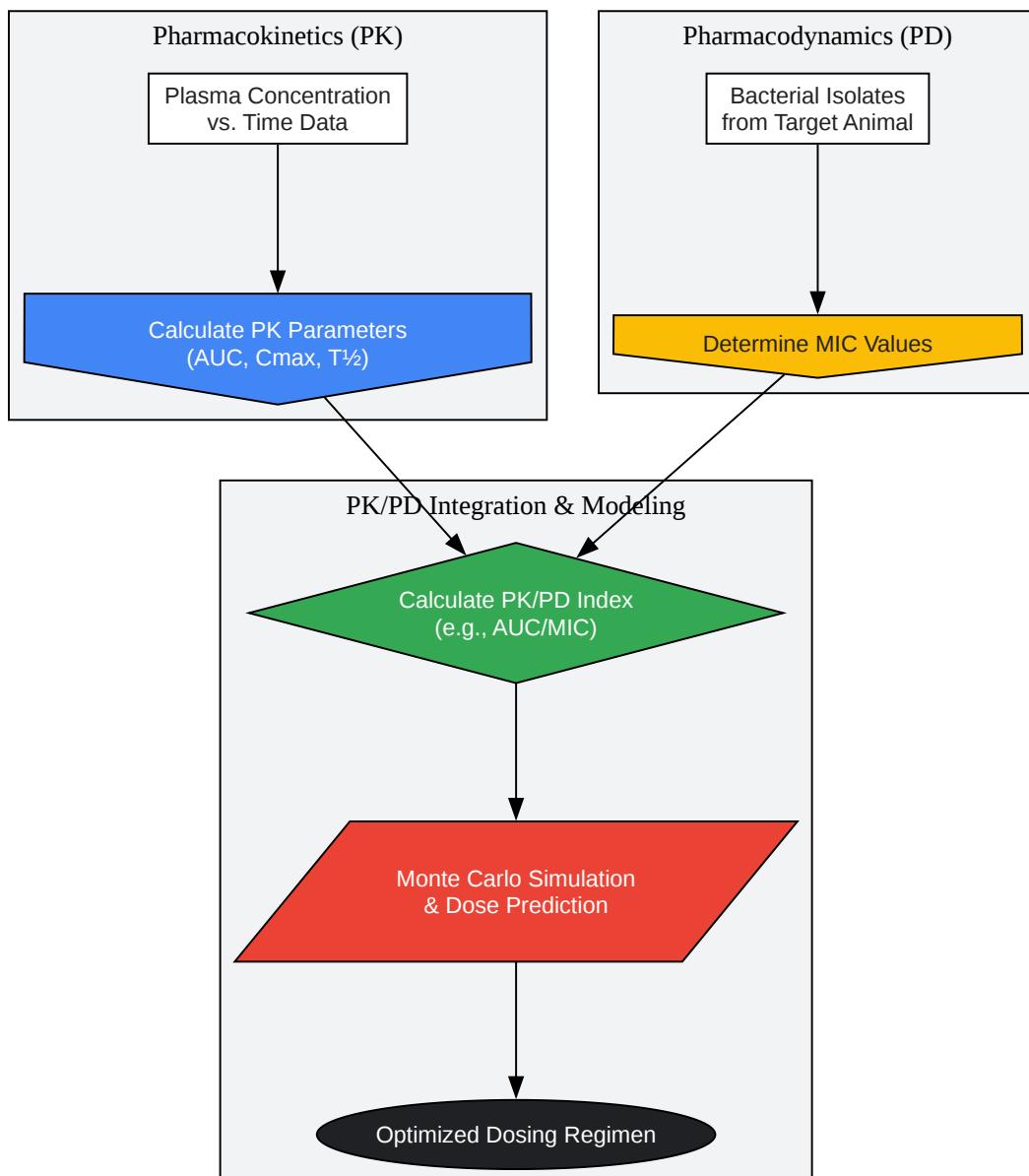
Executive Summary

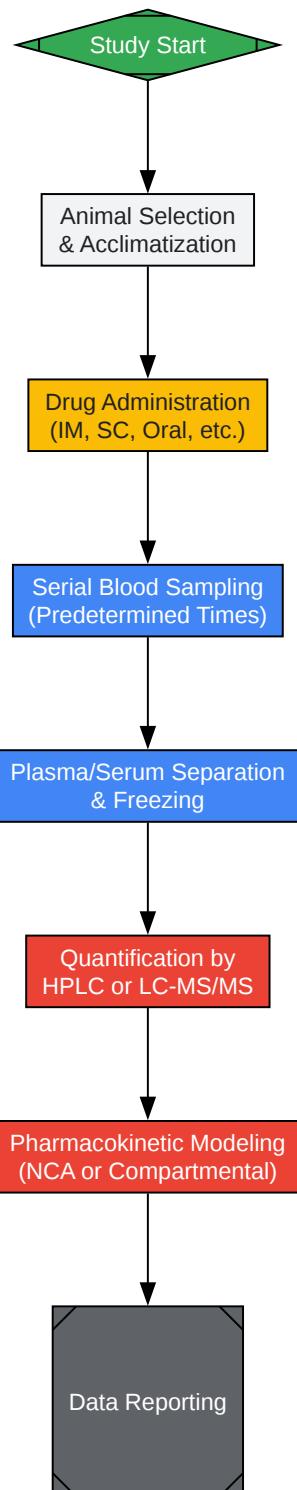
Florfenicol is a broad-spectrum, primarily bacteriostatic antibiotic exclusively developed for veterinary use. As a synthetic structural analogue of thiamphenicol, it is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a critical tool for managing infectious diseases in livestock such as cattle, swine, and poultry.[1][2] Its key advantages over the related compound chloramphenicol include a lower risk of inducing aplastic anemia, enhancing its safety profile for use in food-producing animals.[3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **florfenicol** in key livestock species, details common experimental methodologies, and explores the integration of PK/PD parameters to optimize dosing strategies.

Mechanism of Action

Florfenicol exerts its bacteriostatic effect by potently inhibiting bacterial protein synthesis.[1][3] The process is initiated by the drug binding to the 50S subunit of the bacterial ribosome.[3][4] [5] This binding action specifically interferes with the peptidyl transferase enzyme, which is crucial for the elongation of peptide chains.[1][3] By halting this step, **florfenicol** effectively stops the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[3] This targeted mechanism is effective even against some bacteria that have developed resistance to chloramphenicol via acetyltransferase enzymes.[4][5]





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